1-(2,3-Dichlorophenyl)guanidine
Description
Significance of Guanidine (B92328) Moiety in Bioactive Compounds
The guanidine group is a structurally unique and highly basic functional group that plays a pivotal role in the field of medicinal chemistry. sci-hub.se Its remarkable stability upon protonation, attributed to resonance stabilization known as Y-aromaticity, makes the guanidinium (B1211019) cation a recurring motif in a vast array of biologically active compounds. sci-hub.se This moiety is integral to the structure and function of numerous natural products, pharmaceuticals, and synthetic molecules, where it often mediates crucial non-covalent binding interactions with biological targets. sci-hub.seontosight.ai
The significance of the guanidine functional group is underscored by its presence in a wide range of therapeutic agents. nih.gov Guanidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antiproliferative, analgesic, and anti-coagulant properties. ontosight.ainih.gov For instance, the antiviral drug Acyclovir was developed based on a marine-derived nucleoside containing a guanidine moiety. nih.gov More recently, Ziconotide, a synthetic peptide with a guanidine group, has been approved for treating chronic pain. nih.gov The current interest in guanidine scaffolds is driven by their potential to yield novel drugs targeting the central nervous system, inflammatory conditions, diabetes, and various cancers. nih.govresearchgate.net The versatility of the guanidine group allows it to interact with diverse biological molecules, including enzymes and nucleic acids, influencing signaling pathways and other cellular processes. ontosight.aiontosight.ai
Historical Context of Guanidine Derivatives in Chemical Science
The history of guanidine dates back to 1861, when it was first isolated by Adolph Strecker through the oxidative degradation of guanine, a compound found in Peruvian guano. wikipedia.orgorientjchem.org This discovery marked the entry of this simple, nitrogen-rich molecule into the realm of chemical science. acs.org For decades that followed, research into guanidine and its derivatives progressed, revealing its unique chemical properties and potential for further chemical transformations.
A significant milestone in the synthesis of guanidine occurred in 1907, when a German patent was granted for a method to produce guanidinium nitrate (B79036) from dicyanamide (B8802431) using a strong acid. acs.org Later, in the 1930s, a comprehensive study on the conversion of dicyandiamide (B1669379) to guanidinium nitrate and subsequently to the explosive nitroguanidine (B56551) was published. acs.org The development of synthetic methodologies, such as the Rathke synthesis involving the reaction of S-alkylated thioureas with amines, further expanded the accessibility and diversity of guanidine derivatives. wikipedia.org These foundational synthetic advancements have paved the way for the extensive exploration of guanidine-containing compounds in various scientific disciplines. scribd.com
Rationale for Investigating Substituted Guanidine Scaffolds
The investigation of substituted guanidine scaffolds is a highly active area of research, driven by the desire to modulate and enhance the biological activities of this versatile chemical class. ineosopen.org By systematically modifying the substituents on the guanidine core, researchers can fine-tune the physicochemical properties of the molecule, such as its basicity, lipophilicity, and steric profile. These modifications, in turn, can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov
The rationale for exploring substituted guanidines is multifaceted. One key area of interest is in the development of novel therapeutic agents with specific mechanisms of action. sci-hub.se For example, N,N-disubstituted guanidines have been investigated for their ability to modulate the release of neurotransmitters, offering potential treatments for neurological disorders. sci-hub.se Furthermore, the introduction of specific substituents can direct the interaction of the guanidine moiety with particular biological targets, such as enzymes or receptors. researchgate.net Structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their chemical structure, are crucial in this process. These studies provide valuable insights into the key structural features required for a desired pharmacological effect, guiding the design of more potent and selective compounds. nih.govgonzaga.edu The development of novel synthetic molecular transporters built on substituted guanidine scaffolds also highlights the broad potential of these compounds in areas such as drug delivery. nih.gov
Overview of 1-(2,3-Dichlorophenyl)guanidine within Guanidine Chemistry
This compound is a specific derivative belonging to the aryl guanidine family. vulcanchem.com Its structure is characterized by a guanidine functional group attached to a dichlorinated phenyl ring at the 2 and 3 positions. The presence of the 2,3-dichlorophenyl moiety is expected to significantly influence the compound's chemical and biological properties, including its electronic distribution and potential for intermolecular interactions. vulcanchem.com
This compound is identified by the CAS Number 41214-03-3 and has a molecular formula of C₇H₇Cl₂N₃. vulcanchem.comsigmaaldrich.com Within the broader context of guanidine chemistry, the investigation of halogenated phenylguanidines like this compound is of interest for exploring its potential pharmacological activities. Related dichlorophenyl guanidine compounds have been studied for their biological effects, suggesting that this class of molecules may hold therapeutic potential. ontosight.ainih.gov The synthesis of this compound can be approached through methods common for aryl guanidines, such as the guanylation of the corresponding aniline (B41778), 2,3-dichloroaniline (B127971). vulcanchem.com
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYMBNYUYXFJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 1 2,3 Dichlorophenyl Guanidine and Its Analogs
Elucidation of Essential Structural Motifs for Biological Activity
The biological activity of 1-(2,3-Dichlorophenyl)guanidine and its analogs is intricately linked to specific structural features. SAR studies have been instrumental in identifying the critical roles of both the dichlorophenyl ring and the guanidine (B92328) core in modulating the pharmacological profile of these compounds.
Role of the Dichlorophenyl Substituent
The substitution pattern on the phenyl ring is a crucial determinant of the biological activity of phenylguanidine derivatives. The presence and position of halogen atoms, in particular, can significantly influence the compound's potency and selectivity.
The 2,3-dichloro substitution pattern on the phenyl ring of this compound is of particular interest. While comprehensive SAR studies specifically dissecting the individual contributions of the chlorine atoms at the 2- and 3-positions are limited in the public domain, general principles from related analogs offer valuable insights. For instance, in studies of N-arylphenyl-2,2-dichloroacetamide analogs, the presence of dichloro substitution on the aryl ring was found to be significant for their anticancer activity. brieflands.com
The relative positioning of the chlorine atoms is also critical. The ortho and meta positioning in the 2,3-dichlorophenyl ring creates a specific steric and electronic profile that can be more favorable for binding to a particular target compared to other dichlorination patterns (e.g., 2,4- or 3,4-dichloro).
| Compound/Analog | Substitution Pattern | Observed Effect on Biological Activity | Reference |
| This compound Analog | 2,3-Dichloro | The specific substitution pattern is integral to its documented biological activities, though detailed comparative studies with other isomers are sparse. | N/A |
| N-Arylphenyl-2,2-dichloroacetamides | Dichloro-aryl | Dichloro substitution was noted as a significant feature for anticancer activity. | brieflands.com |
| 6-Chloro-1-phenylbenzazepines | 6-Chloro | Enhanced affinity for the D1 receptor. | mdpi.com |
| Arylpyridin-2-yl Guanidine Analog | 2-Chloro-3-trifluoromethylphenyl | This bulky and electron-withdrawing substitution pattern led to a product with reported biological activity, though synthesized in poor yield due to steric hindrance. | nih.gov |
Influence of Guanidine Core Substitution Patterns
The guanidine core is a highly versatile functional group that can be modified to fine-tune the biological activity of the parent compound. Substitutions on the nitrogen atoms of the guanidine moiety can impact its basicity, lipophilicity, and hydrogen-bonding capacity, all of which are critical for target interaction.
In various studies of guanidine-containing compounds, it has been demonstrated that the degree of substitution on the guanidine nitrogen atoms can significantly alter biological activity. For instance, the replacement of hydrogen atoms on the guanidine unit with alkyl or other functional groups can lead to a decrease or increase in potency depending on the specific biological target. This highlights the importance of the unsubstituted or specific substitution pattern on the guanidine core for optimal interaction with the target protein. The ability of the guanidinium (B1211019) ion to form multiple hydrogen bonds is often a key feature of its binding, and substitution can either enhance or disrupt these interactions.
The modular synthesis of the guanidine core allows for the rapid generation of diverse analogs, facilitating detailed SAR studies. For example, guanylation reactions are powerful tools for creating libraries of guanidine-containing small molecules to probe the effects of different substitution patterns. researchgate.net
| Substitution on Guanidine Core | General Observed Effect on Biological Activity | Reference |
| Unsubstituted/Monosubstituted | Often crucial for maintaining the hydrogen-bonding network required for interaction with biological targets. | researchgate.net |
| Disubstituted/Trisubstituted | Can modulate lipophilicity and steric bulk, potentially altering target selectivity and pharmacokinetic properties. The effect is highly target-dependent. | researchgate.net |
| Cyclic Guanidines | Constraining the guanidine in a ring system can pre-organize the molecule for binding and enhance affinity. | N/A |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR method that correlates the biological activity of a series of molecules with their 3D steric and electrostatic fields. The process involves aligning the set of molecules and then calculating the interaction energies between each molecule and a probe atom at various grid points surrounding them. The resulting energy values serve as descriptors in a partial least squares (PLS) statistical analysis to generate a QSAR model. A successful CoMFA model can predict the activity of new, unsynthesized analogs.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is an extension of the CoMFA methodology that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A key difference in CoMSIA is the use of a Gaussian function to calculate the distance-dependent fields, which results in smoother contour maps and can sometimes provide a better correlation with biological activity. The inclusion of additional physicochemical descriptors allows for a more detailed understanding of the ligand-receptor interactions.
Interpretation of QSAR Contour Maps for Structural Requirements
The primary output of CoMFA and CoMSIA studies are 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are predicted to enhance or diminish biological activity.
Steric Contour Maps: These maps typically use green and yellow contours. Green contours indicate regions where bulky substituents are favored, suggesting that increasing the steric bulk in this area will enhance activity. Conversely, yellow contours highlight regions of steric hindrance, where smaller substituents are preferred.
Electrostatic Contour Maps: These maps commonly use blue and red contours. Blue contours represent regions where electropositive groups are favorable for activity, while red contours indicate areas where electronegative groups are preferred.
Hydrophobic, Hydrogen Bond Donor, and Acceptor Maps (in CoMSIA): These maps provide further insights into the non-covalent interactions governing ligand binding. For example, a map might indicate a region where a hydrophobic group would be beneficial or where a hydrogen bond donor or acceptor is required for optimal activity.
Although a specific CoMFA or CoMSIA study for this compound is not available, a hypothetical interpretation based on its structure would likely highlight the importance of the steric and electronic contributions of the dichlorophenyl ring and the hydrogen-bonding potential of the guanidine core. The contour maps would pinpoint specific regions where modifications could be made to improve biological activity, guiding the synthesis of new and more effective analogs.
Rational Design Principles for Dichlorophenylguanidine Derivatives
The rational design of analogs of this compound is a methodical process aimed at optimizing the compound's interaction with its biological target to enhance potency, selectivity, and other desirable properties. This process relies on understanding the structure-activity relationships (SAR), which describe how modifications to a molecule's chemical structure affect its biological activity. drugdesign.orgcollaborativedrug.com Key principles in this design strategy include the systematic introduction of chemical diversity, the application of conformational restriction and bioisosteric replacements, and strategic substitutions to fine-tune biological effects.
SAR mapping is fundamental to understanding which parts of a molecule are essential for its activity. drugdesign.org This is achieved by systematically synthesizing and testing a variety of analogs where specific parts of the parent molecule are altered. This exploration of "chemical space" helps to identify key pharmacophoric features and regions of the molecule that can tolerate or benefit from modification.
In the context of aryl guanidine derivatives, chemical diversity can be introduced in several ways. One common approach is to modify the substituents on the aromatic ring. For instance, in a study of 6-phenylpyridin-2-yl guanidine derivatives as potential Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors, researchers systematically varied the substitution on the phenyl group to map the SAR. mdpi.com Initial findings showed that an unsubstituted phenyl group provided a baseline level of activity. Subsequent modifications, such as adding chloro, methyl, or methoxy (B1213986) groups at different positions (ortho, meta, para), revealed the sensitivity of the binding pocket to both electronic and steric effects. mdpi.com For example, the introduction of a chlorine atom at the meta position resulted in a significant increase in inhibitory activity, whereas a methoxy group at the same position was less beneficial. mdpi.com
Another strategy to introduce diversity is the replacement of the entire aromatic ring with different cyclic systems, including various heterocycles. mdpi.com This can drastically alter the compound's properties, such as its hydrogen bonding capacity, polarity, and geometry. In the aforementioned study, replacing the phenyl ring with oxygen-containing heterocycles like furan (B31954) led to a decrease in activity. mdpi.com Conversely, substituting it with a 3-pyridyl moiety enhanced the inhibitory potency, indicating a favorable interaction, possibly a hydrogen bond, involving the nitrogen atom of the pyridine (B92270) ring. mdpi.com
These systematic variations allow medicinal chemists to build a comprehensive map of the SAR, guiding future design efforts toward more potent and optimized compounds.
Table 1: Effect of Aromatic Ring Substitution on the Activity of Arylpyridin-2-yl Guanidine Analogs mdpi.com
This table illustrates how introducing chemical diversity through substitution on the phenyl ring and replacement with heterocycles affects inhibitory activity against MSK1.
| Compound ID | Aromatic Group (R) | MSK1 Inhibition IC₅₀ (µM) |
| 1a | Phenyl | 18.0 ± 1.0 |
| 1b | 4-Chlorophenyl | 10.0 ± 1.0 |
| 1c | 3-Chlorophenyl | 6.4 ± 0.5 |
| 1d | 3-Methylphenyl | 11.0 ± 1.0 |
| 1e | 3-Methoxyphenyl | 14.0 ± 1.0 |
| 1g | 2-Furyl | 21.0 ± 1.0 |
| 1h | 3-Furyl | > 30 |
| 1s | 3-Pyridyl | 5.8 ± 0.6 |
Once key pharmacophoric elements are identified, further refinement of the lead compound can be achieved through conformational restriction and bioisosteric replacement. nih.govnih.gov
Conformational restriction is a strategy used to reduce the number of low-energy shapes (conformations) a molecule can adopt. nih.gov Flexible molecules often expend energy to adopt the specific "active" conformation required to bind to a target, which can decrease binding affinity. By making the molecule more rigid and pre-organizing it into the desired conformation, this energetic penalty is reduced, potentially leading to a significant increase in potency. nih.govnih.gov A common method to achieve this is by incorporating the flexible parts of a molecule into a ring system. For example, researchers investigating pyridin-2-yl guanidine derivatives noted the potential for an intramolecular hydrogen bond that helps define the active conformation. mdpi.com To lock this conformation in place, they designed and synthesized cyclic analogs, such as 2-aminobenzimidazoles, effectively creating a rigid mimetic of the parent structure. This strategy led to the identification of compounds with significant inhibitory activity in cellular models. mdpi.com
Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of producing a compound with similar or improved biological activity. nih.govestranky.sk This powerful tool in medicinal chemistry can be used to enhance potency, improve selectivity, alter metabolic pathways, or eliminate unwanted side effects. nih.govdrughunter.com The guanidine group itself can be considered a bioisostere of other basic groups like amidines. nih.gov In the design of dichlorophenylguanidine analogs, one might consider replacing the dichlorophenyl ring with other halogenated or non-halogenated aromatic or heteroaromatic systems that mimic its size, shape, and electronic properties. For example, a thiophene (B33073) ring can sometimes substitute for a phenyl ring. nih.gov Similarly, the chlorine atoms could be replaced by other groups of similar size and electronegativity, such as a trifluoromethyl (CF₃) group, to probe the interaction with the target protein.
Table 2: Example of Conformational Restriction in Guanidine Derivatives mdpi.com
This table compares a flexible parent compound with a conformationally restricted cyclic analog, demonstrating the application of this design principle.
| Compound Type | Structure | Rationale | Biological Finding |
| Flexible Parent | 6-phenylpyridin-2-yl guanidine | A flexible linker allows for multiple conformations. | Starting hit with moderate activity (IC₅₀ ~18 µM). mdpi.com |
| Rigid Analog | 2-aminobenzimidazole | The structure is rigidified into a bicyclic system, locking in a specific conformation. | Led to potent compounds that significantly inhibited inflammatory responses in vitro. mdpi.com |
Strategic substitution involves making small, deliberate changes to a molecule's structure to fine-tune its interaction with the target, thereby modulating its potency and selectivity. nih.gov This process builds upon the initial SAR mapping and often focuses on optimizing interactions with specific amino acid residues in the target's binding site.
For dichlorophenyl-containing compounds, the position and nature of the chloro substituents are critical. The 2,3-dichloro substitution pattern on this compound provides a specific electronic and steric profile. Modifying this pattern can have a profound impact on activity. For example, in SAR studies of a different dichlorophenyl-containing scaffold, 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131), analogs were synthesized to probe the importance of the substitution pattern. nih.gov The study revealed that substitutions at position 4 of the benzene (B151609) ring were generally associated with higher transcriptional activity, while substitutions at position 2 helped with tighter packing in the binding pocket. nih.gov Shifting the chloro groups or replacing them with other halogens like bromine or fluorine could be used to optimize van der Waals and halogen-bonding interactions within the binding site.
Furthermore, modifications to other parts of the molecule can enhance selectivity. If the primary target has been identified, but the compound also interacts with off-targets, strategic substitutions can be made to introduce steric hindrance that prevents binding to the off-targets while maintaining or improving affinity for the desired target. For instance, adding a bulky group to a region of the molecule that enters a shallow pocket in an off-target receptor could block that interaction, while not affecting the binding to the primary target that has a deeper pocket. The discovery of potent muscarinic receptor antagonists from a series of guanidine-based histamine (B1213489) H3 receptor ligands illustrates this principle. nih.gov Simple structural modifications, intended to create more conformationally restricted H3 antagonists, unexpectedly resulted in high affinity for muscarinic M2 and M4 receptors, demonstrating how subtle changes can dramatically shift selectivity. nih.gov
Table 3: Impact of Strategic Substitution on PPARγ Agonist Potency nih.gov
This table, adapted from SAR studies of the dichlorophenyl-containing compound INT131, illustrates how strategic substitutions on an aromatic ring modulate biological potency. This principle is directly applicable to the design of dichlorophenylguanidine derivatives.
| Compound ID | Ring A Substitution | EC₅₀ (nM) for PPARγ Activation |
| INT131 (1) | 2,4-dichloro | 4 |
| Analog 5 | 4-bromo-2-chloro | 2 |
| Analog 6 | 4-bromo-2-fluoro | 2 |
| Analog 10 | 4-bromo-2,5-difluoro | 2 |
| Analog 11 | 2,4,5-trichloro | 3 |
| Analog 13 | 4-chloro | 100 |
| Analog 14 | 2-chloro | >1000 |
Preclinical and in Vitro Biological Activities of 1 2,3 Dichlorophenyl Guanidine Analogs
Antimicrobial Efficacy Investigations
The antimicrobial properties of guanidine-containing compounds are well-documented, with their proposed mechanism of action often involving the electrostatic interaction between the cationic guanidinium (B1211019) group and the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. mdpi.com
Research into phenyl guanidine (B92328) derivatives has demonstrated their potential as antibacterial agents. In a study investigating a series of benzyl (B1604629) and phenyl guanidine derivatives, a 2,3-dichloro substituted analog showed notable activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, this 2,3-dichloro derivative exhibited a Minimum Inhibitory Concentration (MIC) of 1 µg/mL against both Staphylococcus aureus and Escherichia coli. nih.gov
Other related analogs have also shown significant antibacterial effects. For instance, a bis-(N-p-chlorophenyl thioamido) guanidine derivative demonstrated strong activity against S. aureus and E. coli, with MIC values of 25 µg/mL and 50 µg/mL, respectively. nih.gov The broader class of guanidine derivatives has been a subject of interest for developing new antibacterial agents, particularly in the face of growing antibiotic resistance. mdpi.com
| Compound/Analog | Bacterial Strain | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| 2,3-dichloro derivative 9g | Staphylococcus aureus | 1 | nih.gov |
| 2,3-dichloro derivative 9g | Escherichia coli | 1 | nih.gov |
| bis-(N-p-chlorophenyl thioamido) guanidine | Staphylococcus aureus | 25 | nih.gov |
| bis-(N-p-chlorophenyl thioamido) guanidine | Escherichia coli | 50 | nih.gov |
The challenge of multidrug-resistant (MDR) bacteria has spurred the search for novel antimicrobial scaffolds, with guanidine derivatives emerging as promising candidates. nih.gov The aforementioned 2,3-dichloro substituted phenyl guanidine analog was also tested against two strains of methicillin-resistant Staphylococcus aureus (MRSA), showing promising results. nih.gov
The broader class of guanidine compounds has been investigated for its efficacy against MDR pathogens. For example, a novel polymeric guanidine, AKACID Plus, was found to be as effective as the standard antibiotic mupirocin (B1676865) in a skin infection model with MRSA. nih.gov Another study on alkyl-guanidine oligomers identified compounds with potent antibacterial activity against multi-drug resistant clinical isolates of Enterobacter cloacae and Acinetobacter baumannii, with MIC values of 2 and 4 µg/mL respectively for a promising candidate. mdpi.com These findings highlight the potential of the guanidine scaffold in developing treatments for infections caused by drug-resistant bacteria. mdpi.com
The therapeutic potential of the guanidine functional group extends to antifungal and antiviral applications. nih.govsci-hub.se Guanidinic compounds, both natural and synthetic, have been evaluated for their activity against a range of fungal pathogens. sci-hub.se For instance, a newly synthesized spermidine (B129725) tri-substituted with guanidine moieties showed promising antifungal activity against Cryptococcus neoformans, Cryptococcus gattii, and Paracoccidioides species. sci-hub.se Alexidine dihydrochloride, a bis-biguanide compound, has demonstrated broad-spectrum antifungal and anti-biofilm activity against diverse fungal pathogens, including Candida species and Aspergillus fumigatus. researchgate.net
In the realm of antiviral research, guanidine and its derivatives have a long history of investigation. Early studies reported the in vitro antiviral activity of guanidine derivatives against poliovirus and vaccinia virus. nih.gov More recent reviews have continued to highlight the antiviral properties of this class of compounds, suggesting their potential in the development of new antiviral therapies. nih.govulpgc.es
Antitumor and Antiproliferative Activity Research
The guanidinium group is also a feature of many compounds with significant antitumor and antiproliferative activities. nih.govnih.gov The mechanisms underlying these effects are diverse and can include interference with cellular processes such as proliferation and induction of apoptosis. nih.gov
Guanidine derivatives have been the focus of numerous studies for their potential to inhibit the growth of cancer cells. A variety of synthetic guanidines have demonstrated cytotoxic effects against human cancer cell lines. nih.govcancer.gov For example, guanidine derivatives containing a chalcone (B49325) skeleton have been shown to be potent antiproliferative compounds against human leukemia cells. nih.govcancer.gov One such compound, containing a N-tosyl group and a morpholine (B109124) ring, was found to block the proliferation of leukemia cells by arresting the cell cycle in the G2-M phase. nih.gov
Similarly, a series of guanidinium-functionalized amphiphilic random copolymers have been synthesized and evaluated for their anticancer activity. nih.gov These polymers demonstrated excellent anticancer activity against various cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 18 to 40 µg/mL against HepG2 human liver cancer cells. nih.gov
Research has also explored the activity of guanidine analogs against specific types of cancer.
Neurofibrosarcoma: Neurofibrosarcoma, also known as malignant peripheral nerve sheath tumor (MPNST), is an aggressive soft tissue sarcoma that can arise in individuals with the genetic disorder neurofibromatosis type 1 (NF1). nih.govnih.govcancerresearchuk.org While direct studies of 1-(2,3-dichlorophenyl)guanidine in neurofibrosarcoma cell lines are not readily available in the literature, the general antiproliferative properties of guanidine derivatives suggest a potential area for future investigation. nih.govnih.gov Given that MPNSTs are often resistant to conventional chemotherapy, there is a significant need for novel therapeutic approaches.
Ovarian Cancer: The efficacy of phenyl-guanidine analogs has been assessed in ovarian cancer cell lines. In a study evaluating a series of nine synthetic phenyl-guanidines, several compounds exhibited antitumor activity against the OVCAR-8 human ovarian cancer cell line. ulpgc.es One particular analog, referred to as ACB3, demonstrated the highest antitumor activity among the tested compounds in this cell line. ulpgc.es This suggests that the phenyl-guanidine scaffold may be a promising starting point for the development of new therapeutics for ovarian cancer.
Triple-Negative Breast Cancer: Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer with limited treatment options. The same study that investigated ovarian cancer also tested the series of phenyl-guanidine analogs against the MDA-MB-231 triple-negative breast cancer cell line. ulpgc.es The analog ACB3 was again identified as having the most potent antitumor activity in this cell line. ulpgc.es These findings indicate that guanidine derivatives may have therapeutic potential for this challenging form of breast cancer.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|
| OVCAR-8 | Ovarian Cancer | Data indicates high activity, specific value not provided in abstract | ulpgc.es |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data indicates high activity, specific value not provided in abstract | ulpgc.es |
Neurological and Neuroprotective Research Applications
Analogs of this compound, which belong to the broader class of guanidine-containing compounds, have been the subject of extensive preclinical and in vitro research to explore their therapeutic potential in neurological disorders. These studies have primarily focused on their ability to modulate key neuronal processes, including neurotransmitter release and intracellular calcium signaling, largely through their interaction with sigma receptors.
Guanidine derivatives have been shown to exert significant influence over the release of major neurotransmitters like norepinephrine (B1679862) and acetylcholine (B1216132), primarily through their action as sigma receptor ligands.
Research on rat hippocampal slices has demonstrated that sigma receptor agonists can inhibit the stimulated release of norepinephrine. nih.gov For example, the sigma agonists (+)pentazocine and BD737 were found to inhibit N-methyl-D-aspartate (NMDA)-stimulated norepinephrine release in a concentration-dependent manner. nih.gov This inhibition was counteracted by sigma receptor antagonists, indicating a receptor-mediated mechanism. nih.gov Interestingly, the effect appears to be indirect, as the presence of tetrodotoxin, a sodium channel blocker, prevented the inhibition, suggesting the sigma receptors involved are not located directly on the noradrenergic nerve terminals. nih.gov Other studies have shown that guanidine and its simple alkyl derivatives can enhance the field-stimulated release of norepinephrine from spleen strips. nih.gov This effect is believed to stem from an increased influx of calcium through voltage-sensitive calcium channels, rather than the mobilization of intracellular calcium stores. nih.gov
The cholinergic system is also a significant target of these compounds. Activation of sigma-1 receptors by agonists has been shown to increase the levels of extracellular acetylcholine in brain regions critical for cognition, such as the prefrontal cortex and hippocampus. nih.govmdpi.com This effect is thought to be mediated by the modulation of calcium mobilization through IP3 receptors and voltage-gated ion channels. nih.gov Conversely, some guanidine compounds, such as 1,3-Di-o-tolylguanidine (DTG), can inhibit the release of acetylcholine in the myenteric plexus of the guinea pig ileum. umt.edu However, this action is complex, as DTG was also found to directly block nicotinic acetylcholine receptors, complicating the interpretation of its effect on release. umt.edu Furthermore, structural modifications of guanidine derivatives have led to the development of potent antagonists for muscarinic M2 and M4 receptors, which are presynaptic autoreceptors that regulate acetylcholine release. nih.govacs.org
A critical aspect of the neuroprotective potential of this compound analogs is their ability to regulate intracellular calcium ([Ca2+]i) levels, particularly under pathological conditions like ischemia.
Studies using cultured cortical neurons have shown that derivatives of N,N′-di-o-tolyl-guanidine (o-DTG) can effectively reduce the cytosolic calcium overload that occurs during in vitro models of ischemia and acidosis. nih.gov This calcium dysregulation is a key contributor to neuronal death following a stroke. nih.gov The mechanism for this neuroprotective effect has been linked to the activation of the sigma-1 receptor. nih.gov For instance, the inhibitory action of the potent analog N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG) on calcium overload was blocked by a selective sigma-1 receptor antagonist. nih.gov
The connection between sigma receptor agonism and calcium signaling is further supported by findings that sigma-1 receptor agonists can increase calcium flux that is dependent on inositol (B14025) trisphosphate (IP3) receptors, which are crucial for releasing calcium from intracellular stores. wikipedia.org While not direct analogs, marine guanidine alkaloids like Crambescidin 816 have also been studied for their effects on calcium, inducing a dose-dependent increase in cytosolic calcium in cortical neurons, which was linked to cytotoxicity. researcher.life This highlights the diverse and complex ways guanidine-containing structures can interact with calcium signaling pathways. researcher.life
The table below summarizes the activity of a selected guanidine analog in an in vitro ischemia assay.
| Compound | Ischemia Assay IC50 (µM) | Reference |
|---|---|---|
| o-DTG | 74.7 | nih.gov |
| p-BrDPhG | 2.2 | nih.gov |
The neurological effects of many guanidine derivatives are mediated through their binding to sigma receptors (σR), which are unique intracellular proteins found in high concentrations within the central nervous system. wikipedia.org These receptors are involved in a variety of cellular functions, and their ligands are being investigated for numerous therapeutic applications, including stroke and neurodegenerative diseases. nih.gov
Analogs of this compound have been synthesized and evaluated as sigma receptor ligands. nih.gov For example, N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG) was identified as a pan-selective sigma ligand that, despite having a lower binding affinity for sigma receptors compared to the parent compound o-DTG, was significantly more potent at inhibiting ischemia-induced calcium overload in neurons. nih.gov This finding underscores that binding affinity does not always directly correlate with functional potency. nih.gov The research confirmed that the neuroprotective effects of p-BrDPhG are dependent on sigma-1 receptor activation. nih.gov The development of sigma receptor ligands often relies on ligand-based design, utilizing pharmacophore models that define the necessary structural features for binding. umt.edu
Antidiabetic Activity Research
Beyond their neurological applications, guanidine-containing compounds have a long history in diabetes research, with metformin, a biguanide, being a cornerstone of type 2 diabetes treatment. Research has extended to other guanidine analogs to explore novel mechanisms for glycemic control.
Novel series of guanidine derivatives are being investigated as potential treatments for Type 2 Diabetes Mellitus (T2DM). nih.gov One promising avenue of research is the inhibition of carbohydrate-digesting enzymes, such as α-glucosidase and α-amylase. nih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, reducing post-meal blood glucose spikes.
A study on 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones, a class of guanidine analogs, demonstrated potent inhibitory activity against α-glucosidase. nih.gov Several compounds in this series showed greater or comparable efficacy to acarbose, an established α-glucosidase inhibitor used in clinical practice. nih.gov For instance, compound 5a from the study exhibited strong inhibitory activity against α-glucosidase. nih.gov Other research into sulphonylurea/guanidine hybrids has also identified compounds that produced a greater reduction in plasma glucose compared to the standard drug glibenclamide in an alloxan-induced diabetic rat model.
The table below shows the α-glucosidase inhibitory activity of a lead compound from the study compared to a standard drug.
| Compound | α-Glucosidase IC50 (µg/mL) | Reference |
|---|---|---|
| Compound 5a | 5.76 | nih.gov |
| Acarbose (Standard) | 5.76 | nih.gov |
A key complication of diabetes is the formation of advanced glycation end-products (AGEs), which result from the non-enzymatic reaction of sugars with proteins or lipids. AGEs contribute to long-term diabetic complications, including cardiovascular disease and nephropathy. Therefore, inhibiting their formation is a key therapeutic strategy.
Recent studies have explored the antiglycation efficacy of guanidine dicycloamine-based analogs. nih.gov Using in vitro models with lysozyme (B549824) and fructose, researchers identified several guanidine compounds that were effective inhibitors of AGE cross-linking. nih.gov Specifically, compounds designated as 12 (N-carbamothioylimidodicarbonimidicdiamide), 11 (methyl biguanidylthion), and 7 (a guanidine pyrazolone (B3327878) derivative) were found to be the most potent inhibitors in the series. nih.gov These findings suggest that guanidine-based structures could be valuable scaffolds for developing drugs that prevent diabetic complications by reducing the burden of AGEs. nih.gov
Other Investigational Biological Activities
Beyond their primary mechanisms of action, analogs of this compound have been investigated for other biological activities, revealing potential interactions with various cellular targets. These explorations have uncovered novel pharmacological properties, including effects on ion channels and G protein-coupled receptors.
A notable investigational activity of this compound analogs is their ability to antagonize the P2X7 receptor, an ATP-gated ion channel primarily found on immune cells. nih.gov The activation of this receptor is linked to inflammatory processes, making its antagonists valuable research tools and potential therapeutic agents for inflammatory conditions and chronic pain. nih.govnih.gov
In this context, a series of novel aminotriazole-based P2X7 antagonists were synthesized from a this compound scaffold. nih.gov Structure-activity relationship (SAR) studies were conducted on these compounds, revealing that most were more potent at the human P2X7 receptor than at the rat equivalent. Specifically, two isomeric analogs, 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine, were identified as potent P2X7 antagonists. nih.gov Several analogs in this series demonstrated significant potency at both human and rat P2X7 receptors, with pIC50 values greater than or equal to 7.5. nih.gov Another study identified triazole-based P2X7 antagonists derived from a 3-(2,3-dichlorophenyl) core that showed similar potency to lead compounds but with improved physicochemical properties. nih.gov
Table 1: P2X7 Antagonist Activity of this compound Analogs
| Compound Name | Target | Activity | Potency |
|---|---|---|---|
| 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | Human and Rat P2X7 Receptors | Antagonist | pIC50 ≥ 7.5 |
| 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine | Human and Rat P2X7 Receptors | Antagonist | pIC50 ≥ 7.5 |
Another area of investigation for dichlorophenyl guanidine analogs is their interaction with the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that modulates the activity of monoaminergic systems and is considered a promising target for treating neuropsychiatric conditions. dntb.gov.uanih.gov
Research identified guanfacine (B1203898), a well-known α2A-adrenoreceptor agonist, as a novel TAAR1 agonist. nih.govnih.gov Guanfacine, with its 2,6-dichlorophenyl structure, is a close analog of the 2,3-dichlorophenyl series. Studies using a BRET-based assay in HEK293 cells demonstrated that guanfacine has nanomolar activity at the human TAAR1 receptor. nih.govnih.gov This finding was significant as it presented a new pharmacological profile for a known clinical agent. nih.gov In vivo studies further supported this discovery, showing that guanfacine administration could decrease the locomotor activity in dopamine (B1211576) transporter knockout (DAT-KO) rats, a model used to study hyperdopaminergic conditions. nih.govresearchgate.net This dual activity on both α2-adrenoreceptors and TAAR1 suggests a complex mechanism of action and positions guanfacine as a template for developing new, potentially more selective, TAAR1-targeting compounds. nih.govnih.gov
Table 2: TAAR1 Agonist Activity of Guanfacine
| Compound Name | Target | Activity | Key Findings |
|---|
Advanced Research Methodologies and Translational Research Concepts
Computational Chemistry and In Silico Screening
Computational chemistry and in silico screening are pivotal in the modern drug discovery and chemical analysis pipeline. These methods allow for the rapid, cost-effective evaluation of a compound's properties and interactions before committing to extensive laboratory work. For 1-(2,3-Dichlorophenyl)guanidine, these approaches are essential for predicting its behavior and guiding its development.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are employed to understand its potential binding modes and affinities with various biological targets, such as enzymes or receptors.
The process involves generating multiple possible conformations of the ligand (this compound) within the binding site of a target protein. A scoring function is then used to estimate the binding affinity for each conformation, with lower scores typically indicating more favorable interactions. mdpi.com Studies on analogous guanidine-containing compounds have used molecular docking to identify potential inhibitors for targets like the main protease (Mpro) of SARS-CoV-2 and lactate (B86563) dehydrogenase in Plasmodium falciparum (PfLDH). nih.govnih.gov For example, docking analyses of similar compounds have identified key hydrogen bonding and hydrophobic interactions with amino acid residues like CYS-145, GLU-166, and ASN-142 in the active site of viral proteases. mdpi.com These simulations can reveal crucial structure-activity relationships (SAR) and provide a rational basis for designing more potent and selective analogs. mdpi.com
Table 1: Potential Molecular Targets for this compound Docking Studies This table is illustrative and based on targets identified for analogous guanidine (B92328) compounds.
| Target Protein | Associated Disease/Function | Potential Interacting Residues | Reference |
|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | CYS-145, HIS-41, GLU-166 | nih.govmdpi.com |
| Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | Malaria | ASP-168, ILE-54, THR-101 | nih.gov |
| Telomerase | Cancer | Not specified | nih.gov |
| Cyclin-Dependent Kinases (CDKs) | Cancer | Not specified | researchgate.net |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the study of this compound, DFT calculations are crucial for optimizing the molecule's three-dimensional geometry to its lowest energy state. This provides the most accurate representation of its structure for use in other computational methods like molecular docking.
Beyond structural optimization, DFT can be used to model reaction pathways and calculate thermodynamic properties. For instance, computational studies on the cycloaddition reactions between azides and guanidine have employed DFT to determine the energy barriers and feasibility of forming different products. nih.gov Such calculations suggest that these reactions may require drastic conditions due to high energy barriers. nih.gov Applying DFT to this compound can help predict its reactivity, stability, and electronic properties, such as the molecular electrostatic potential, which is vital for understanding how it interacts with biological targets. nih.gov
Predictive modeling, particularly through techniques like Quantitative Structure-Activity Relationship (QSAR), aims to build mathematical models that correlate a compound's chemical structure with its biological activity. For a series of analogs of this compound, a 3D-QSAR model could be developed. nih.gov
This process begins by aligning the structures of multiple guanidine compounds with known activities against a specific target. Then, molecular fields (steric and electrostatic) are calculated around the aligned molecules. The resulting data is analyzed using statistical methods to generate a model that can predict the activity of new, untested compounds based solely on their structure. nih.gov A successful 3D-QSAR model can have a high predictive r² value (e.g., >0.90), indicating a strong correlation between predicted and experimental values. nih.gov Such models are invaluable for prioritizing which new derivatives of this compound should be synthesized and tested in the lab, thereby accelerating the discovery process. nih.gov
Proteomics and Metabolomics in Mechanism Elucidation
To understand how this compound functions at a systemic level, researchers can turn to "omics" technologies. Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules, or metabolites) provide a global snapshot of the molecular changes within a biological system in response to the compound.
This approach has been used to investigate the toxicity mechanisms of other guanidine-based compounds, such as polyhexamethylene guanidine phosphate (B84403) (PHMG-p). nih.gov In a hypothetical study on this compound, cells or animal models would be exposed to the compound. Subsequently, mass spectrometry-based techniques would be used to identify and quantify thousands of proteins and metabolites. nih.govnih.gov
By comparing the proteomic and metabolomic profiles of treated versus untreated samples, researchers can identify significant changes. For example, an increase in proteins associated with oxidative stress or a decrease in metabolites in a key energy pathway could point to the compound's mechanism of action. nih.gov Integrated multi-omics analysis can reveal decisive pathways affected by the compound, such as neuroinflammatory signaling or disruptions in biosynthesis, providing a comprehensive understanding of its biological impact. nih.govnih.gov
Development of Advanced In Vitro Assays and Cellular Models
While early-stage testing often relies on simple biochemical assays, the development of more sophisticated in vitro models is crucial for obtaining data that is more predictive of human responses. For a compound like this compound, research is moving beyond traditional 2D cell cultures to more physiologically relevant systems. nih.gov
Advanced cellular models include 3D multicellular spheroids, organoids, and "organ-on-a-chip" microfluidic devices. nih.gov These models better recapitulate the complex cell-cell and cell-matrix interactions of native tissues. nih.gov For example, a "liver-on-a-chip" model could be used to assess the metabolism of this compound and its potential hepatotoxicity with greater accuracy than standard cell lines.
Alongside these models, advanced in vitro assays are developed. These can include high-throughput screening assays to test the compound against a large panel of enzymes or cell lines. nih.gov For instance, specific enzymatic assays can measure the IC₅₀ value (the concentration required to inhibit 50% of an enzyme's activity), providing quantitative data on the compound's potency. nih.govnih.gov Antiproliferative assays, such as the MTT assay, can determine the effect of the compound on the growth of cancer cell lines. nih.gov
Impurity Profiling and Control in Research-Scale Synthesis
The International Conference on Harmonisation (ICH) provides guidelines that mandate the identification and characterization of impurities present at levels of 0.10% or higher. researchgate.net The synthesis of this compound may involve starting materials and intermediates that could carry over into the final product. Potential impurities could include unreacted starting materials like 2,3-dichloroaniline (B127971), regioisomers, or byproducts from side reactions. researchgate.netgoogle.com For example, in the synthesis of related dichlorophenyl-containing drugs, impurities such as N-guanidinyl-2,3-dichlorobenzamide have been identified. researchgate.net
Modern analytical techniques are essential for this process. nih.gov High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the primary tool for separating and identifying these impurities. researchgate.netscirp.org Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also used for structural characterization. nih.gov Establishing a robust impurity profile is a critical quality control step in the chemical research and development process.
Table 2: Potential Process-Related Impurities in the Synthesis of this compound This table is illustrative and based on known impurities from analogous chemical syntheses.
| Potential Impurity Name | Potential Source | Analytical Detection Method | Reference |
|---|---|---|---|
| 2,3-dichloroaniline | Unreacted starting material | HPLC, LC-MS, GC-MS | google.com |
| 1-(2-chlorophenyl)piperazine | Impurity in related starting material | HPLC | google.com |
| N-guanidinyl-2,3-dichlorobenzamide | Side reaction with synthesis intermediate | HPLC, LC-MS, NMR | researchgate.net |
| 1,3-Bis(2,3-dichlorophenyl)guanidine | Dimerization/side reaction | HPLC, LC-MS | researchgate.net |
Future Research Directions for 1 2,3 Dichlorophenyl Guanidine and Guanidine Chemistry
Exploration of Novel Dichlorophenyl Isomers and Analogues
The specific placement of the chloro atoms on the phenyl ring of 1-(2,3-dichlorophenyl)guanidine is expected to significantly influence its electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. A systematic exploration of other dichlorophenyl isomers, such as the 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro analogues, would provide a comprehensive structure-activity relationship (SAR) dataset. This research would elucidate the optimal substitution pattern for desired biological targets.
Furthermore, the synthesis and evaluation of analogues with different halogen substitutions (e.g., fluorine, bromine) or other electron-withdrawing or -donating groups could further refine the pharmacological profile. The goal of these studies would be to modulate the compound's potency, selectivity, and pharmacokinetic properties.
Integration of Advanced Synthetic Techniques for Library Generation
To efficiently explore the chemical space around this compound, modern synthetic methodologies can be employed. Traditional methods for guanidine (B92328) synthesis can be supplemented with more recent, efficient, and atom-economical catalytic approaches. rsc.org Techniques such as palladium-catalyzed cross-coupling reactions could be used to introduce a variety of substituents on the phenyl ring. organic-chemistry.org
Moreover, the use of high-throughput and combinatorial chemistry would enable the rapid generation of large libraries of related compounds. This approach, coupled with high-throughput screening, would accelerate the discovery of novel bioactive molecules based on the dichlorophenylguanidine scaffold.
Deeper Mechanistic Insights through Omics Technologies
While the general mechanism of action for some guanidine compounds involves interaction with ion channels and other biological targets, the specific molecular targets of this compound remain to be identified. nih.gov The application of "omics" technologies, such as genomics, proteomics, and metabolomics, could provide a comprehensive understanding of its mechanism of action.
For instance, proteomics approaches could identify the protein binding partners of the compound, while metabolomics could reveal its effects on cellular metabolic pathways. These insights would be invaluable for understanding its therapeutic potential and any potential off-target effects.
Repurposing Potential in Emerging Disease Areas
Guanidine-containing compounds have been investigated for a wide range of therapeutic applications, including as antimalarial and antihypertensive agents. nih.govgoogle.com Given the structural features of this compound, it is plausible that it could be repurposed for emerging disease areas.
Future research should explore its potential activity against novel therapeutic targets in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. Screening against a broad panel of biological targets could uncover unexpected and valuable therapeutic applications.
Synergistic Effects with Other Bioactive Compounds in Research Models
The potential for synergistic interactions between this compound and other known bioactive compounds is an intriguing area for future research. In various disease models, combination therapies often lead to enhanced efficacy and reduced side effects.
Studies could be designed to investigate the effects of co-administering this compound with other therapeutic agents in relevant in vitro and in vivo models. This could lead to the development of novel combination therapies with improved therapeutic outcomes.
Development of Advanced Predictive Models for Guanidine Bioactivity
As more data on the biological activities of various guanidine derivatives are generated, there is an opportunity to develop sophisticated computational models to predict their bioactivity. Quantitative structure-activity relationship (QSAR) modeling and machine learning algorithms can be trained on existing datasets to predict the activity of novel, untested guanidine compounds.
These predictive models could guide the design of new analogues with enhanced potency and selectivity, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly experimental screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
